(3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-Fluoro-5-iodophenyl), boronic acid (e.g., piperidin-3-ylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar solvent such as ethanol or a mixture of water and ethanol.
Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro and piperidin-3-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoro and piperidin-3-yl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
3-Fluoro-5-pyrrolidinophenylboronic acid: Similar structure but with a pyrrolidine group instead of a piperidine group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluoro group.
Uniqueness
(3-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidin-3-yl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile building block in organic synthesis and as a candidate for various scientific applications.
Properties
Molecular Formula |
C11H15BFNO2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
(3-fluoro-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7H2 |
InChI Key |
VYVUOFVQUHSTEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C2CCCNC2)(O)O |
Origin of Product |
United States |
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